molecular formula C21H32N2O2 B6126028 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6126028
M. Wt: 344.5 g/mol
InChI Key: QBTWUOSCXOZEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane, also known as Lu AE58054, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain.

Mechanism of Action

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a selective antagonist of the 5-HT6 receptor, which means that it blocks the activity of this receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease by blocking the activity of the 5-HT6 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 have been studied extensively in animal models. It has been shown to improve cognitive function by blocking the activity of the 5-HT6 receptor in the brain. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its selectivity for the 5-HT6 receptor, which means that it has fewer off-target effects than other compounds that target this receptor. This makes it a valuable tool for studying the role of the 5-HT6 receptor in cognitive function and other physiological processes. However, one limitation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain.

Future Directions

There are several future directions for research on 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054. One area of interest is in the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is in the evaluation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 as a potential treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and its effects on cognitive function and other physiological processes.
Conclusion:
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a novel compound that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its selective activity at the 5-HT6 receptor makes it a valuable tool for studying the role of this receptor in cognitive function and other physiological processes. Further research is needed to fully understand the potential therapeutic applications of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and to develop more potent and selective 5-HT6 receptor antagonists.

Synthesis Methods

The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 involves several steps, including the reaction of 2-aminopyridine with 2-chloroethylcyclohexane, followed by the reaction of the resulting compound with 3-furoic acid. The final product is obtained after purification by column chromatography. The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been described in detail in several research articles, and it has been shown to be a reliable and efficient method for producing this compound.

Scientific Research Applications

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans.

properties

IUPAC Name

[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTWUOSCXOZEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.